molecular formula C10H7NO3 B182772 2H-1-Benzopyran-3-carboxamide, 2-oxo- CAS No. 1846-78-2

2H-1-Benzopyran-3-carboxamide, 2-oxo-

Cat. No. B182772
CAS RN: 1846-78-2
M. Wt: 189.17 g/mol
InChI Key: XMQOBGDXGQSRID-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, 2-oxo-, also known as N-benzyl-2-oxochromene-3-carboxamide, is a chemical compound with the molecular formula C17H13NO3 . It is a derivative of benzopyran, a type of organic compound commonly found in nature .


Synthesis Analysis

The synthesis of N-substituted-2-oxo-(2H)1-Benzopyran-3-Carboxamide derivatives can start from semicarbazones or thiosemicarbazones and Carbon Suboxide (ratio 1:2) . A novel series of benzopyran-3-carboxamide derivatives have been designed and synthesized using a smooth and linear multistep synthesis .


Molecular Structure Analysis

The molecular structure of 2H-1-Benzopyran-3-carboxamide, 2-oxo- can be represented by the InChI string: InChI=1S/C17H13NO3/c19-16(18-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)20/h1-10H,11H2,(H,18,19) . The molecular weight of the compound is 279.29 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of "2H-1-Benzopyran-3-carboxamide, 2-oxo-" derivatives has been a focus of research due to their potential biological activities. Bonsignore et al. (1993) explored the synthesis and pharmacological assays of these derivatives, revealing significant findings in their biological activities. Similarly, Artizzu et al. (1995) synthesized N-substituted derivatives from semicarbazones or thiosemicarbazones, noting interesting analgesic and/or diuretic activities in mice. These studies underscore the compound's versatility and potential in developing pharmacologically active agents (Bonsignore, Loy, Secci, & Calignano, 1993); (Artizzu, Bonsignore, Loy, & Calignano, 1995).

Chemical Reactivity and Mechanistic Insights

The chemical reactivity and structural elucidation of "2H-1-Benzopyran-3-carboxamide, 2-oxo-" derivatives have also been extensively studied. For instance, Martínez-Martínez et al. (2001) provided detailed 1H and 13C NMR assignments for these derivatives, enhancing our understanding of their chemical structure and reactivity. This foundational knowledge aids in the development of new compounds with potential biological activities (Martínez-Martínez, Padilla-Martínez, & Trujillo-Ferrara, 2001).

Advancements in Heterocyclic Chemistry

Research has not only focused on the biological activity of "2H-1-Benzopyran-3-carboxamide, 2-oxo-" derivatives but also on their use in advancing heterocyclic chemistry. For example, Nizami and Hua (2018) discussed the synthesis of 3H-Naphtho[2.1-b]pyran-2-carboxamides through a cyclocoupling reaction, illustrating the compound's role in creating complex heterocyclic structures. Such studies highlight the compound's importance in the synthesis of new materials with potential applications in medicinal chemistry and beyond (Nizami & Hua, 2018).

properties

IUPAC Name

2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQOBGDXGQSRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171595
Record name 2H-1-Benzopyran-3-carboxamide, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-3-carboxamide, 2-oxo-

CAS RN

1846-78-2
Record name 2-Oxo-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1846-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxamide, 2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxamide, 2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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